6-Bromo-3-(2-pyridyl)coumarin
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Overview
Description
6-Bromo-3-(2-pyridyl)coumarin is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-pyridyl)coumarin typically involves the reaction of 6-bromo-3-formylcoumarin with 2-pyridylacetonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(2-pyridyl)coumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Formation of 6-substituted-3-(2-pyridyl)coumarin derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydro derivatives.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
6-Bromo-3-(2-pyridyl)coumarin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of enzyme activities and as a fluorescent marker in biological assays.
Medicine: Investigated for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a component in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2-pyridyl)coumarin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Pyridyl)coumarin: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Bromo-3-(4-pyridyl)coumarin: Similar structure but with the pyridyl group at a different position, potentially altering its properties.
3-(2-Pyridyl)-7-hydroxycoumarin: Contains a hydroxyl group, which can influence its solubility and reactivity.
Uniqueness
6-Bromo-3-(2-pyridyl)coumarin is unique due to the presence of both the bromine atom and the 2-pyridyl group
Properties
CAS No. |
958-58-7 |
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Molecular Formula |
C14H8BrNO2 |
Molecular Weight |
302.12 g/mol |
IUPAC Name |
6-bromo-3-pyridin-2-ylchromen-2-one |
InChI |
InChI=1S/C14H8BrNO2/c15-10-4-5-13-9(7-10)8-11(14(17)18-13)12-3-1-2-6-16-12/h1-8H |
InChI Key |
IDHKCWBINRCURJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Origin of Product |
United States |
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